(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid
Overview
Description
“(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid” is a compound that features an imidazolone ring . It is a product of histidine metabolism, which may involve oxidation or transamination .
Synthesis Analysis
The synthesis of propionic acid derivatives like “(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid” can be achieved through various metabolic pathways. These pathways can be classified into three major groups: fermentative pathways, biosynthetic pathways, and amino acid catabolic pathways . The fermentative production of propionic acid has been studied extensively, with a focus on improving fermentation performance in terms of concentration, yield, and productivity .Molecular Structure Analysis
The molecular structure of propionic acid derivatives can be analyzed using various techniques. The structure of propionic acid, for example, has been studied and it is known to be a colorless compound that is sensitive to light in air .Chemical Reactions Analysis
Propionic acid can undergo various chemical reactions. For example, it can react with aqueous calcium hydroxide to give calcium propionate . It can also be produced via the oxidation of 1-propanol with hydrogen peroxide .Physical And Chemical Properties Analysis
Propionic acid is a colorless, oily, water-soluble liquid . It has a density of 1.0±0.1 g/cm^3, a boiling point of 141.7±3.0 °C at 760 mmHg, and a vapour pressure of 4.2±0.3 mmHg at 25°C .Scientific Research Applications
Chiroptical Properties
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid and its derivatives are used in the study of chiroptical properties. For instance, (-)-(S)-2-Chloro-3-(5-imidazolyl)propanol was synthesized from the acid chloride and the methyl ester of (S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid. The optical rotatory dispersion and circular dichroism spectra of these compounds have been investigated, contributing to the understanding of chiroptical properties in chemical compounds (Beyerman et al., 2010).
Chelating Ligand in Complex Formation
The compound has been utilized as a precursor for the formation of complexes with significant spectroscopic properties. Specifically, 3,3-bis(2-imidazolyl) propionic acid (bip-OH) is employed as a new chelating bis(imidazole) ligand. Complexes such as Re(bip-O)(CO)3 and [Ru(bpy)2(bip-OH)]2+ have been synthesized and characterized. These complexes have unique spectroscopic properties and offer potential in the coupling to biomolecules, opening doors for advancements in bioconjugation chemistry (Hamzavi et al., 2004).
Safety And Hazards
Propionic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, corrosive to metals, causes skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
The future directions for the study and application of propionic acid and its derivatives are promising. There is ongoing research into the fermentative production of propionic acid, with a focus on improving the economic feasibility and sustainability of bio-propionic acid . Additionally, new indole-3-propionic acid and 5-methoxy-indole carboxylic acid derived hydrazone hybrids have been synthesized as new multifunctional neuroprotectors .
properties
IUPAC Name |
(2S)-2-chloro-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c7-5(6(10)11)1-4-2-8-3-9-4/h2-3,5H,1H2,(H,8,9)(H,10,11)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLQYMHAXPPICX-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-2-Chloro-3-[4(5)-imidazolyl]propionic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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